3-Allyl-2-methylquinolin-4(1H)-one
CAS No.: 1207-74-5
Cat. No.: VC10998704
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207-74-5 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-methyl-3-prop-2-enyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C13H13NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h3-5,7-8H,1,6H2,2H3,(H,14,15) |
| Standard InChI Key | DFPJMRVOZFONNQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2N1)CC=C |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1)CC=C |
Introduction
Structural and Physicochemical Properties
Table 1: Estimated Physicochemical Properties of 3-Allyl-2-methylquinolin-4(1H)-one
The allyl group’s electron-donating nature may slightly increase the electron density of the quinolinone ring, potentially influencing reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Three-Component Domino Reactions
A scalable route to functionalized quinolinones involves three-component reactions employing aryl ketones, aldehydes, and ammonium acetate. For example, 3-benzoylquinolin-4(1H)-one was synthesized via a domino condensation-cyclization sequence in diphenyl ether at elevated temperatures . Adapting this method, 3-allyl-2-methylquinolin-4(1H)-one could be synthesized using methylglyoxal, allyl-substituted acetophenone, and ammonium acetate. Key advantages include:
Palladium-Catalyzed Cross-Coupling
The Liebeskind–Srogl cross-coupling, developed for 3-heteroarylquinolin-2(1H)-ones , offers a pathway to introduce allyl groups. Using a palladium catalyst and copper(I) thiophene-2-carboxylate (CuTC), an SMe-containing quinolinone precursor could couple with allyl boronic acids. This method enables precise control over the allyl group’s position and stereochemistry.
Critical Reaction Parameters:
| Compound | IC₅₀ (Pf) | Metabolic Stability (t₁/₂) |
|---|---|---|
| ELQ-233 | 2.1 nM | 45 min (human microsomes) |
| 3-Allyl-2-methyl (est.) | 10–50 nM | >120 min (est.) |
Future Directions and Optimization Strategies
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